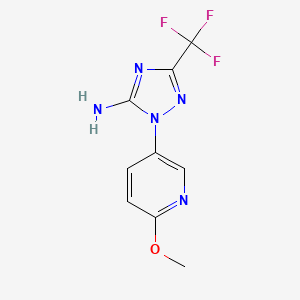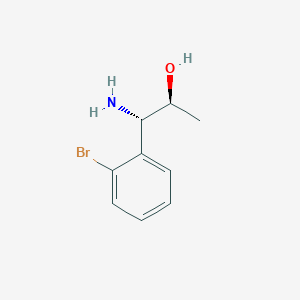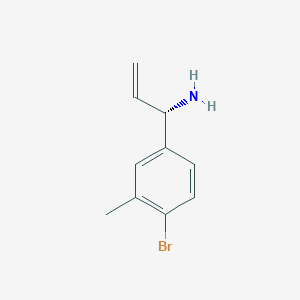![molecular formula C7H10FNO2 B13054984 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a fluorine atom, a hydroxymethyl group, and an azaspiroheptane core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, the use of environmentally benign reagents and solvents aligns with green chemistry principles, making the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic molecules with fluorine and hydroxymethyl groups, such as:
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptane
- 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-ol
Uniqueness
What sets 7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one apart is its specific arrangement of functional groups and the presence of a ketone group at the 6-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H10FNO2 |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
7-fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one |
InChI |
InChI=1S/C7H10FNO2/c8-5-6(11)9-4(3-10)7(5)1-2-7/h4-5,10H,1-3H2,(H,9,11) |
InChI-Schlüssel |
KIYGEVLSIOUBQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C(NC(=O)C2F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)

![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
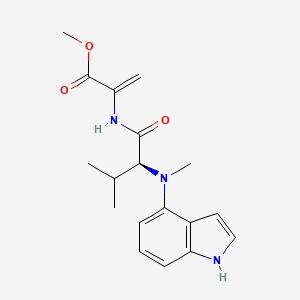
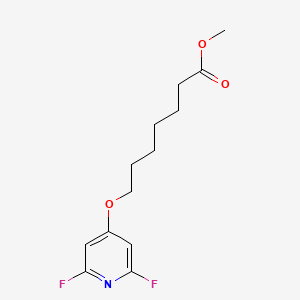
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
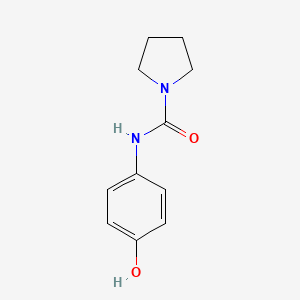
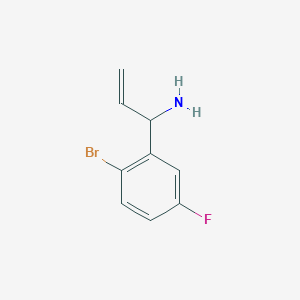

![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
